
Ethyl docosahexaenate
Overview
Description
Ethyl docosahexaenate, also known as ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoate, is a long-chain fatty acid ethyl ester derived from docosahexaenoic acid. It is a polyunsaturated omega-3 fatty acid that plays a crucial role in various biological processes. This compound is commonly found in fish oils and is known for its significant health benefits, particularly in relation to brain function and cardiovascular health .
Preparation Methods
Ethyl docosahexaenate can be synthesized through the selective alcoholysis of fatty acid ethyl esters. One common method involves the use of immobilized lipase enzymes, such as Rhizomucor miehei lipase, to catalyze the reaction between ethyl esters and lauryl alcohol. This process efficiently enriches this compound from sources like tuna oil. The reaction is typically carried out at 30°C with shaking, and the optimal conditions include a mixture of ethyl esters and lauryl alcohol in a 1:3 molar ratio, with 4 wt% of the immobilized lipase .
Chemical Reactions Analysis
Ethyl docosahexaenate undergoes various chemical reactions, including oxidation and autoxidation. The autoxidation kinetics of this compound have been studied extensively, revealing that it is highly susceptible to oxidative degradation due to its multiple double bonds. Common reagents used in these reactions include oxygen and various antioxidants to prevent or slow down the oxidation process. The major products formed from these reactions are typically oxidized derivatives of the original compound .
Scientific Research Applications
Neuroprotective Effects
1. Fetal Brain Development
Research indicates that ethyl docosahexaenoate can significantly reduce lipid peroxidation in the fetal brain when administered intraamniotically. A study demonstrated that treatment with Et-DHA led to a marked increase in prostanoid production and nitric oxide synthesis, suggesting enhanced neuroprotective mechanisms during critical periods of brain development. The findings propose that Et-DHA may modulate oxidative stress through cyclooxygenase and nitric oxide synthase pathways, contributing to fetal brain health under various conditions .
2. Cerebral Ischemia
In a gerbil model of transient forebrain ischemia, chronic administration of ethyl docosahexaenoate resulted in improved survival rates and reduced cerebral edema. The treatment decreased levels of arachidonic acid and thromboxane B2, which are implicated in ischemic damage. This suggests that Et-DHA may play a role in mitigating the effects of ischemia by altering lipid metabolism and inflammatory responses in the brain .
Dietary Supplementation
1. Mood Disorders
Ethyl docosahexaenoate has been investigated for its potential benefits in mood disorders such as bipolar disorder. A clinical trial involving a partially purified mix of ethyl eicosapentaenoate and ethyl docosahexaenoate showed significant improvements in mood stabilization and relapse prevention among patients. The results indicated that lower dosages were more effective, highlighting the importance of dosage in therapeutic outcomes .
2. Cognitive Function
The incorporation of omega-3 fatty acids like Et-DHA into dietary supplements is linked to cognitive benefits, particularly in aging populations. Studies suggest that regular consumption may help preserve cognitive function and reduce the risk of neurodegenerative diseases, although specific studies on Et-DHA are still emerging.
Food Technology
1. Food Additive Potential
Ethyl docosahexaenoate's properties as a food additive have been explored due to its high reactivity and potential health benefits. Research on the autoxidation kinetics of Et-DHA indicates that while its reactive nature poses challenges for stability in food products, it could also enhance nutritional profiles when properly managed. The study outlined the reaction rate constants for Et-DHA under various conditions, providing insights into its application as a functional food ingredient .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl docosahexaenate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It is known to modulate the activity of various membrane-bound enzymes and receptors, thereby affecting cellular signaling pathways. This compound also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and eicosanoids. Additionally, it enhances the clearance of triglycerides from the bloodstream by increasing the activity of lipoprotein lipase .
Comparison with Similar Compounds
Ethyl docosahexaenate is often compared with other omega-3 fatty acid ethyl esters, such as ethyl eicosapentaenoate. While both compounds share similar health benefits, this compound is unique in its higher degree of unsaturation, which makes it more susceptible to oxidation but also more effective in modulating membrane fluidity and function. Other similar compounds include ethyl eicosapentaenoate and ethyl linoleate, which differ in their chain length and degree of unsaturation .
Biological Activity
Ethyl docosahexaenoate (Et-DHA), an ethyl ester of the omega-3 fatty acid docosahexaenoic acid (DHA), has garnered attention for its potential biological activities, particularly in neuroprotection and cardiovascular health. This article synthesizes findings from various studies to elucidate the biological activity of Et-DHA, focusing on its antioxidant properties, effects on lipid peroxidation, and implications for managing hyperlipidemia.
Antioxidant Properties
One of the key biological activities of Et-DHA is its ability to scavenge free radicals and reduce lipid peroxidation. A study demonstrated that treatment with Et-DHA significantly decreased hydroxyl radical production in rat fetal brain tissues, leading to a 58% reduction in lipid peroxidation compared to controls. The mechanism was linked to the enrichment of phospholipids in the brain, which enhanced the trapping capacity for free radicals . This suggests that Et-DHA may confer neuroprotective effects through its antioxidant properties.
Neuroprotective Effects
Research involving gerbil models of transient cerebral ischemia has shown that chronic administration of Et-DHA can protect against oxidative brain injury. In one study, gerbils pretreated with Et-DHA exhibited reduced levels of malondialdehyde (MDA), a marker of oxidative stress, and maintained higher levels of glutathione, an important antioxidant . The protective effects were attributed to Et-DHA's ability to inhibit oxidative damage and prevent neuronal loss in critical brain regions.
Impact on Lipid Metabolism
Et-DHA also plays a significant role in lipid metabolism, particularly concerning triglyceride levels. Clinical studies indicate that ethyl esters of omega-3 fatty acids like DHA effectively lower triglyceride levels by inhibiting liver triglyceride production and reducing very-low-density lipoprotein cholesterol (VLDL-C) synthesis . A randomized clinical trial highlighted that a novel formulation containing DHA ethyl ester showed promising pharmacokinetics and tolerability, further supporting its use in managing hyperlipidemia .
Comparative Pharmacokinetics
The pharmacokinetics of Et-DHA have been compared with other forms of omega-3 fatty acids. Studies suggest that the absorption and bioavailability of ethyl esters are lower than those of monoacylglycerides (MAG), which may affect their efficacy in clinical applications . However, when administered as part of a liquid crystalline nanoparticle formulation, Et-DHA demonstrated improved pharmacokinetics, enhancing its therapeutic potential .
Case Studies and Clinical Trials
Numerous case studies have explored the clinical implications of Et-DHA. For instance:
- Study on Fetal Brain Health : Intraamniotic administration of Et-DHA showed significant reductions in fetal brain lipid peroxidation and increased nitric oxide production, suggesting potential benefits for fetal neurological development .
- Chronic Administration in Ischemia : Chronic administration in gerbils led to decreased mortality and cerebral edema following ischemic events, indicating protective effects against stroke-related injuries .
Summary Table: Biological Activities of Ethyl Docosahexaenoate
Biological Activity | Mechanism | Outcome |
---|---|---|
Antioxidant Activity | Scavenges free radicals; reduces lipid peroxidation | Decreased oxidative stress markers |
Neuroprotection | Maintains glutathione levels; prevents neuronal loss | Reduced brain injury after ischemia |
Lipid Metabolism | Lowers triglycerides; inhibits liver synthesis | Improved lipid profiles in hyperlipidemia patients |
Pharmacokinetics | Enhanced absorption with novel formulations | Better therapeutic outcomes in clinical settings |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing high-purity ethyl docosahexaenoate in laboratory settings?
- Methodological Answer : Ethyl docosahexaenoate can be synthesized via esterification of docosahexaenoic acid (DHA) with ethanol using acid catalysts (e.g., sulfuric acid). Post-synthesis purification involves fractional distillation or preparative HPLC to remove residual ethanol and byproducts. Purity assessment should employ gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, with thresholds ≥95% for pharmacological studies .
Q. How should ethyl docosahexaenoate be stored to ensure chemical stability during long-term experiments?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent oxidation. Stability testing via accelerated degradation studies (40°C/75% relative humidity) with periodic HPLC analysis is recommended to establish shelf-life. Avoid proximity to strong oxidizers (e.g., peroxides) due to flammability risks .
Q. What analytical techniques are most effective for quantifying ethyl docosahexaenoate in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting ethyl docosahexaenoate in plasma or tissue homogenates. Validate methods using calibration curves (1–500 ng/mL range) and internal standards (e.g., deuterated DHA-ethyl ester). Include quality controls for precision (±15% deviation) and recovery efficiency (>80%) .
Q. How can researchers mitigate health risks associated with handling ethyl docosahexaenoate in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Implement electrostatic discharge controls during transfer due to ethanol content (50% in commercial formulations). Emergency protocols should include CO₂ fire extinguishers and eye irrigation stations .
Advanced Research Questions
Q. What experimental designs are suitable for investigating ethyl docosahexaenoate’s mechanism of action in neurological models?
- Methodological Answer : Employ primary neuron cultures or transgenic animal models (e.g., Alzheimer’s disease mice) treated with ethyl docosahexaenoate (10–100 µM doses). Combine transcriptomic (RNA-seq) and lipidomic profiling to map pathways like neuroinflammation or synaptic plasticity. Include vehicle controls (ethanol) to isolate solvent effects .
Q. How can contradictory data on ethyl docosahexaenoate’s bioavailability be resolved across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dietary fat intake in animal studies). Use compartmental pharmacokinetic modeling to compare absorption rates between oral and intravenous administration. Validate findings with radiolabeled tracers (³H or ¹⁴C) to track tissue distribution .
Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic data for ethyl docosahexaenoate?
- Methodological Answer : Optimize in vitro assays using physiologically relevant lipid matrices (e.g., simulated intestinal fluid) to mimic in vivo conditions. Apply allometric scaling from rodent models to predict human pharmacokinetics, adjusting for species-specific metabolic enzymes (e.g., CYP450 isoforms) .
Q. How should researchers interpret conflicting results on ethyl docosahexaenoate’s oxidative stability in lipid nanoparticles vs. free form?
- Methodological Answer : Compare oxidative markers (e.g., thiobarbituric acid reactive substances, TBARS) in both formulations under accelerated oxidation conditions. Use electron paramagnetic resonance (EPR) to quantify free radical scavenging efficacy. Statistical analysis must account for batch variability in nanoparticle synthesis .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in ethyl docosahexaenoate studies?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize biological significance .
Q. How can researchers ensure reproducibility when publishing ethyl docosahexaenoate datasets?
Properties
IUPAC Name |
ethyl docosa-2,4,6,8,10,12-hexaenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLNXKAVUJJPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276426 | |
Record name | Ethyl 2,4,6,8,10,12-docosahexaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-25-5 | |
Record name | Ethyl 2,4,6,8,10,12-docosahexaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.